A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a synthetically valuable glycoside that serves as a critical intermediate in the fields of glycobiology and medicinal chemistry. As a member of the galactopyranoside family, its structure is primed for complex oligosaccharide synthesis and the development of glycoconjugates.[1][2] This compound's utility is largely defined by its unique combination of a stable anomeric protecting group (4-methoxyphenyl) and a selectively removable protecting group (3-O-allyl). The 4-methoxyphenyl group provides stability and a chromophore for UV detection during purification, while the allyl group at the 3-position can be selectively cleaved under specific, mild conditions, typically using palladium catalysis, to reveal a hydroxyl group for further chemical modification.[1][3][4]
This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside. Understanding these characteristics is paramount for its effective use in experimental design, ensuring reproducibility in synthesis, and predicting its behavior in biological systems. We will explore its chemical identity, physical properties, solubility, and spectroscopic signature, supported by field-proven experimental protocols for verification. This document is designed to equip researchers with the authoritative data and methodological insights required to confidently integrate this versatile building block into their research and development workflows.[5]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent experimental work. The structural features, including stereochemistry and functional groups, dictate its chemical reactivity and physical behavior.
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IUPAC Name: (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-(((prop-2-en-1-yl)oxy)methyl)oxane-3,4-diol
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CAS Number: 144985-19-3[5]
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Molecular Formula: C₁₆H₂₂O₇[5]
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Molecular Weight: 326.35 g/mol [5]
Caption: 2D structure of 4-Methoxyphenyl 3-O-Allyl-beta-D-galactopyranoside.
Core Physicochemical Properties
The bulk properties of the compound are critical for handling, storage, and application. These values serve as primary indicators of identity and purity.
| Property | Value | Significance & Insights |
| Appearance | White to off-white powder/crystal | A consistent, uniform appearance is the first indicator of material purity.[5][6] |
| Melting Point | 141 - 145 °C | This relatively sharp range suggests a high degree of purity. Impurities typically broaden and depress the melting point.[5][6] |
| Optical Rotation | [α]²⁰D = -8 to -11° (c=1 in MeOH) | A key parameter confirming the specific stereoisomer (β-D-galactopyranoside). The levorotatory value is characteristic.[5] |
| Purity | ≥95% - >98% (by HPLC) | High purity is essential for reliable results in biological assays and chemical synthesis.[5][6] |
| Storage Conditions | Store at ≤ -10 °C | Indicates that the compound may be sensitive to degradation at room temperature over long periods.[5] |
Solubility Profile
The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. As a glycoside, its solubility is governed by the interplay between the hydrophilic sugar moiety and the more hydrophobic aglycone and protecting groups.
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Polar Protic Solvents: Generally soluble in water and alcohols (e.g., methanol, ethanol).[7][8] The free hydroxyl groups on the galactose ring and the ether linkages contribute to hydrogen bonding with these solvents. Its specified use in methanol for optical rotation measurements confirms its solubility in this solvent.[5]
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Polar Aprotic Solvents: Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are common for carbohydrate chemistry.
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Non-Polar Solvents: Generally insoluble in non-polar solvents such as hexanes or benzene.[8] The polarity of the sugar backbone dominates over the hydrophobic character of the methoxyphenyl and allyl groups.
Expert Insight: The solubility in hydroalcoholic solutions makes this compound suitable for certain biological assays that require aqueous buffers, although the addition of a co-solvent like DMSO may be necessary to achieve higher concentrations.[8]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of the molecular structure, essential for quality control and structural confirmation.
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¹H NMR Spectroscopy: Proton NMR is the primary tool for confirming the presence and connectivity of all hydrogen-containing functional groups. A typical spectrum, run in a solvent like deuterated methanol (CD₃OD), would show characteristic signals:
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Aromatic Protons: Signals corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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Allyl Group Protons: Distinct signals for the vinyl (=CH₂ and -CH=) and the methylene (-O-CH₂-) protons.
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Anomeric Proton (H-1): A doublet at a characteristic chemical shift, with a coupling constant confirming the β-configuration.
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Sugar Ring Protons: A complex region of overlapping multiplets corresponding to the other protons on the galactopyranose ring.
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Methoxy Protons: A sharp singlet around 3.8 ppm for the -OCH₃ group.[9]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the elemental composition (C₁₆H₂₂O₇) with high accuracy.[10] This technique is crucial for verifying the identity of a newly synthesized batch.
Experimental Methodologies for Property Determination
To ensure the trustworthiness of experimental data, protocols must be robust and self-validating. The following workflows outline standard procedures for verifying the purity and identity of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside.
Caption: Workflow for the physicochemical characterization of the title compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method to determine the purity of the compound, leveraging the UV-active 4-methoxyphenyl group for detection.
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Rationale: Reverse-phase chromatography on a C18 column separates compounds based on their hydrophobicity.[10] The polar mobile phase allows more polar impurities to elute quickly, while the target compound and less polar impurities are retained longer. The UV detector is set to a wavelength where the aromatic ring absorbs strongly, ensuring high sensitivity.
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Methodology:
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System: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A). For example, a linear gradient from 20% B to 80% B over 20 minutes.
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
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Injection: Inject 10 µL of the sample solution onto the column.
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Detection: Monitor the elution profile at a wavelength of ~225 nm or ~275 nm, corresponding to the absorbance maxima of the 4-methoxyphenyl group.
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Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is indicated by a single major peak.[6]
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Significance in Research and Development
The physicochemical properties of 4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside are directly linked to its applications as a versatile synthetic intermediate.
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Bioactive Potential: Its unique structure offers potential for enhanced solubility and bioavailability, making it an attractive scaffold in drug design, particularly for targeting glycoprotein interactions.[5]
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Enzyme Assays: The compound can be used as a substrate in enzyme assays to study glycosylation processes and enzyme kinetics.[5]
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Synthetic Flexibility: The core value lies in its role as a building block.[1][3] The allyl group's selective deprotection allows for the regioselective introduction of other functional groups or the extension of a glycan chain, a cornerstone of modern carbohydrate synthesis.
Caption: Synthetic utility illustrating the role of the title compound as a key building block.
Conclusion
4-Methoxyphenyl 3-O-Allyl-β-D-galactopyranoside is a well-characterized compound whose value in scientific research is underpinned by a distinct set of physicochemical properties. Its solid, crystalline nature, defined melting point, and specific optical rotation provide clear benchmarks for identity and purity. Its solubility profile is well-suited for a range of organic reactions and analytical techniques. The strategic placement of the allyl protecting group is the key to its synthetic utility, offering a reliable pathway for the construction of complex carbohydrates. The data and protocols presented in this guide provide a comprehensive resource for researchers, enabling the confident and effective application of this important molecule in advancing drug discovery and glycobiology.
References
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- DNA Perfection. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- Solution Pharmacy. (2019, August 1). Class (52) = Glycosides (Part 02) | Properties of Glycosides (Physical and Chemical Properties). YouTube.
- TCI Chemicals. (n.d.). M1482 4-Methoxyphenyl 3-O-Allyl- -D-galactopyranoside.
- MedChemExpress. (n.d.). 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside.
- MDPI. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography.
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